2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-, bis(methanesulfonate)
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Overview
Description
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-, bis(methanesulfonate) is a complex organic compound with a unique structure that includes a naphthalene ring, a methoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-, bis(methanesulfonate) involves multiple steps, starting with the preparation of the naphthaleneacetic acid derivative. The methoxy group is introduced through a methylation reaction, and the piperazine moiety is incorporated via a nucleophilic substitution reaction. The final esterification step involves the reaction of the diethylene glycol with the naphthaleneacetic acid derivative under acidic conditions to form the ester. The bis(methanesulfonate) salt is then formed by reacting the ester with methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-, bis(methanesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the piperazine moiety or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-, bis(methanesulfonate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-, bis(methanesulfonate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthaleneacetic acid derivatives: Compounds with similar naphthaleneacetic acid structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, (1,4-piperazinediyl)diethylene ester, (S-(R*,R*))-, bis(methanesulfonate) is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
97699-71-3 |
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Molecular Formula |
C38H50N2O12S2 |
Molecular Weight |
790.9 g/mol |
IUPAC Name |
methanesulfonic acid;2-[4-[2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethyl]piperazin-1-yl]ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C36H42N2O6.2CH4O3S/c1-25(27-5-7-31-23-33(41-3)11-9-29(31)21-27)35(39)43-19-17-37-13-15-38(16-14-37)18-20-44-36(40)26(2)28-6-8-32-24-34(42-4)12-10-30(32)22-28;2*1-5(2,3)4/h5-12,21-26H,13-20H2,1-4H3;2*1H3,(H,2,3,4)/t25-,26-;;/m0../s1 |
InChI Key |
MANBPXYAOYAPHG-HWTGJJCHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)[C@@H](C)C4=CC5=C(C=C4)C=C(C=C5)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCN3CCN(CC3)CCOC(=O)C(C)C4=CC5=C(C=C4)C=C(C=C5)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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